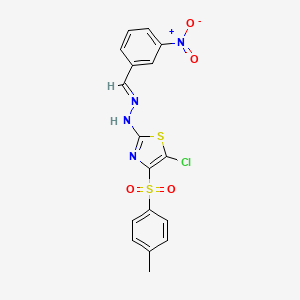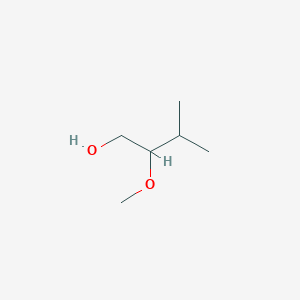
(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole” is a complex organic compound that contains several functional groups and structural features. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. It also has a nitro group attached to a benzene ring, which is a strong electron-withdrawing group and can contribute to the compound’s reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the nitro group could potentially introduce some interesting electronic effects, as nitro groups are strong electron-withdrawing groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the presence of the thiazole ring, the nitro group, and other functional groups in the molecule .
Scientific Research Applications
Fluorescent Probe for Fe3+ Ion Detection
(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole: has been synthesized as a symmetric small molecule fluorescent chemosensor (referred to as probe L) based on 3-nitrobenzaldehyde. The probe demonstrates fluorescence quenching upon binding to Fe3+ ions, making it useful for detecting Fe3+ in aqueous solutions . Key points include:
Anticancer Activity
While not extensively studied, the compound’s structure suggests potential for biological activity. Further research could explore its effects on cancer cells and related pathways .
Triazole Derivatives
(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole: contains a triazole ring, which is a versatile scaffold in medicinal chemistry. Triazoles exhibit superior pharmacological applications, and this compound could be explored for its potential in drug development .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules and their interactions with enzymes, receptors, or other targets in the body. Without specific information on this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S2/c1-11-5-7-14(8-6-11)28(25,26)16-15(18)27-17(20-16)21-19-10-12-3-2-4-13(9-12)22(23)24/h2-10H,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQAUZJJVIUSMR-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)





![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)



![[4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2526312.png)